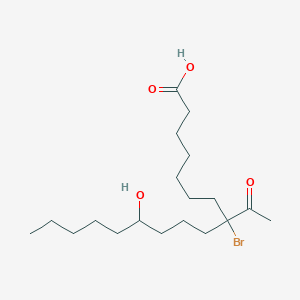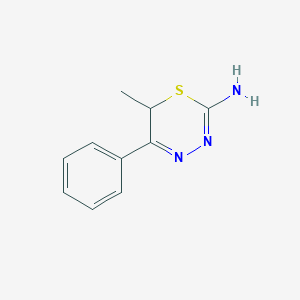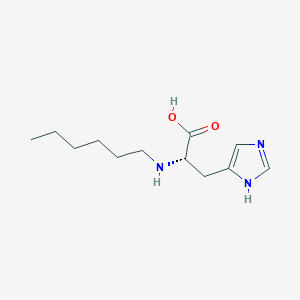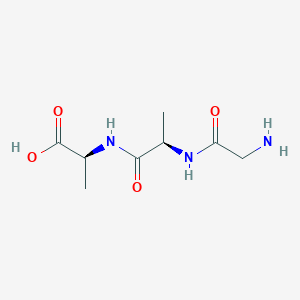
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is a complex organic compound with the molecular formula C19H35BrO4. It features a unique structure that includes a bromine atom, a hydroxyl group, and an acetyl group attached to a heptadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by acetylation and hydroxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in dehalogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
- 8-Acetyl-8-chloro-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-iodo-12-hydroxyheptadecanoic acid
- 8-Acetyl-8-fluoro-12-hydroxyheptadecanoic acid
Comparison: Compared to its analogs, 8-Acetyl-8-bromo-12-hydroxyheptadecanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Bromine’s larger atomic size and different electronegativity compared to chlorine, iodine, and fluorine can result in distinct chemical and biological properties .
Propriétés
Numéro CAS |
57987-59-4 |
|---|---|
Formule moléculaire |
C19H35BrO4 |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
8-acetyl-8-bromo-12-hydroxyheptadecanoic acid |
InChI |
InChI=1S/C19H35BrO4/c1-3-4-7-11-17(22)12-10-15-19(20,16(2)21)14-9-6-5-8-13-18(23)24/h17,22H,3-15H2,1-2H3,(H,23,24) |
Clé InChI |
OOQLJRVBGIQLEC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCCC(CCCCCCC(=O)O)(C(=O)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)

methanone](/img/structure/B14625884.png)
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![2-(Chloromethyl)-1-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14625893.png)

![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)



![2-[2-(2-Methoxyphenyl)ethyl]pyridine](/img/structure/B14625949.png)

